molecular formula C16H14N2O5 B5693747 methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate

methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate

Cat. No.: B5693747
M. Wt: 314.29 g/mol
InChI Key: LVSPBKJRHHVJAC-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a nitrophenyl group, and an acylated amino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the para position, forming methyl 4-nitrobenzoate.

    Acylation: The nitro compound is then subjected to acylation with 4-nitrophenylacetyl chloride in the presence of a base such as pyridine to form the acylated product.

    Amidation: Finally, the acylated product is reacted with an amine (e.g., aniline) under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Oxidation: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Oxidation: Nitric acid (HNO3) or bromine (Br2) for electrophilic substitution.

Major Products Formed

    Reduction: Formation of methyl 2-{[(4-aminophenyl)acetyl]amino}benzoate.

    Substitution: Formation of 2-{[(4-nitrophenyl)acetyl]amino}benzoic acid.

    Oxidation: Formation of various substituted aromatic compounds depending on the specific electrophilic reagent used.

Scientific Research Applications

Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-aminophenyl)acetyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.

    2-{[(4-nitrophenyl)acetyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.

Uniqueness

Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate is unique due to the presence of both a nitro group and an acylated amino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPBKJRHHVJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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